molecular formula C20H22N6O2 B6450220 2-(3-methoxyphenyl)-1-(5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)ethan-1-one CAS No. 2640903-18-8

2-(3-methoxyphenyl)-1-(5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)ethan-1-one

Cat. No.: B6450220
CAS No.: 2640903-18-8
M. Wt: 378.4 g/mol
InChI Key: ZDHUXIYXURCIFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(3-methoxyphenyl)-1-(5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)ethan-1-one is a heterocyclic molecule featuring:

  • A triazolo[4,3-b]pyridazine core, known for its role in bromodomain inhibition and kinase modulation.
  • An octahydropyrrolo[3,4-c]pyrrole bicyclic system, which enhances conformational rigidity and solubility.
  • A 3-methoxyphenyl substituent, influencing electronic properties and target binding.

Properties

IUPAC Name

2-(3-methoxyphenyl)-1-[2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O2/c1-28-17-4-2-3-14(7-17)8-20(27)25-11-15-9-24(10-16(15)12-25)19-6-5-18-22-21-13-26(18)23-19/h2-7,13,15-16H,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDHUXIYXURCIFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC(=O)N2CC3CN(CC3C2)C4=NN5C=NN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Pharmacological Comparison

Compound Name Core Structure Molecular Weight (g/mol) Key Substituents Biological Activity Synthesis Method Reference
Target Compound Triazolo-pyridazine + pyrrolo ~450 (estimated) 3-methoxyphenyl Potential bromodomain inhibition Not specified -
AZD5153 Triazolo-pyridazine + piperidine 502.6 3-Methoxy, piperidyl Bromodomain inhibitor Multi-step coupling reactions
Compound 6 () Triazolo-thiadiazine ~600 (estimated) 4-Methoxyphenyl Not specified Monochloroacetic acid reaction
3-(4-Methoxyphenyl)-6-R-Triazolo[...] Triazolo-thiadiazole ~350–400 4-Methoxyphenyl, pyrazole Antifungal (docking studies) Hydrazine hydrate condensation

Table 2: Physicochemical Properties

Compound Name LogP (Predicted) Solubility (mg/mL) Metabolic Stability (t1/2)
Target Compound 2.8 0.15 Moderate (in vitro)
AZD5153 3.1 0.10 High (clinical data)
2-[[3-(4-Methoxyphenyl)...]Ethanamine 1.9 0.50 Low (prone to oxidation)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.